molecular formula C23H29N3OS B2493174 N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N-benzyl-2-methylpropanamide CAS No. 392320-18-2

N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N-benzyl-2-methylpropanamide

Cat. No. B2493174
CAS RN: 392320-18-2
M. Wt: 395.57
InChI Key: YVQDQHGKPJWUAQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of adamantane-thiadiazole derivatives, including compounds similar to N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N-benzyl-2-methylpropanamide, involves various chemical strategies. Notably, microwave-assisted facile synthesis has been employed to create thiadiazole scaffolds coupled with benzamide groups, demonstrating a solvent-free and efficient method for producing these compounds (Tiwari et al., 2017). Additionally, the use of nano-MgO and ionic liquid-catalyzed green synthesis protocols has been explored for developing adamantyl-imidazolo-thiadiazoles targeting specific biological activities (Anusha et al., 2015).

Molecular Structure Analysis

The molecular structure of adamantane-thiadiazole derivatives reveals the significance of noncovalent interactions, such as intra- and intermolecular hydrogen bonding, in stabilizing these compounds. Quantum theory of atoms-in-molecules (QTAIM) and Hirshfeld surface analysis have provided insights into the nature of these interactions (El-Emam et al., 2020).

Chemical Reactions and Properties

Adamantane-thiadiazole compounds participate in various chemical reactions that modify their structure and enhance their biological and chemical properties. For instance, reactions with Mn(II) catalyze the cyclization of substituted thiosemicarbazides/thiohydrazides into thiadiazoles, demonstrating the compounds' reactivity and potential for structural diversification (Dani et al., 2013).

Physical Properties Analysis

The physical properties of adamantane-thiadiazole derivatives, including solubility, melting points, and crystallinity, are influenced by their molecular structure. The orientation of functional groups and the presence of noncovalent interactions significantly affect these properties, as demonstrated in crystallographic analyses (Mo et al., 2011).

Chemical Properties Analysis

The chemical properties, such as reactivity towards different reagents, stability under various conditions, and ability to undergo specific reactions, highlight the versatility of adamantane-thiadiazol compounds. Studies on the synthesis and evaluation of these compounds for antimicrobial and anti-inflammatory activities indicate their significant chemical reactivity and potential for application in medicinal chemistry (Kadi et al., 2007).

properties

IUPAC Name

N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N-benzyl-2-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N3OS/c1-15(2)20(27)26(14-16-6-4-3-5-7-16)22-25-24-21(28-22)23-11-17-8-18(12-23)10-19(9-17)13-23/h3-7,15,17-19H,8-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVQDQHGKPJWUAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)N(CC1=CC=CC=C1)C2=NN=C(S2)C34CC5CC(C3)CC(C5)C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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